molecular formula C17H20N4O2 B5374603 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide

货号 B5374603
分子量: 312.37 g/mol
InChI 键: SWJITSZSROFDNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide, also known as HMPL-523, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. HMPL-523 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用机制

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a critical component of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity by 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide induces apoptosis and inhibits cell proliferation in B-cell malignancies, including CLL, MCL, and DLBCL. In vivo studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide inhibits tumor growth in mouse xenograft models of these diseases.

实验室实验的优点和局限性

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying BCR signaling and its role in B-cell malignancies. However, 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has limitations in terms of its solubility and pharmacokinetic properties, which may affect its efficacy in vivo. Therefore, it is important to carefully consider the experimental conditions and dosing regimens when using 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide in preclinical studies.

未来方向

There are several future directions for the development of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors in B-cell malignancies. Additionally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve clinical outcomes for patients with B-cell malignancies.

合成方法

The synthesis of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been described in a patent application (WO2014151689A1). The method involves the reaction of 4-(5-methylpyridin-2-yl)piperidine with 2-chloronicotinoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride, and then the oxidation of the product with m-chloroperbenzoic acid.

科学研究应用

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been extensively studied in preclinical and clinical settings. In vitro studies have demonstrated that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide inhibits BTK activity and downstream BCR signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has potent antitumor activity in mouse xenograft models of CLL, MCL, and DLBCL.
Clinical trials of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide have been conducted in patients with relapsed or refractory CLL, MCL, and DLBCL. Phase I/II studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide is well-tolerated and has promising clinical activity in these patients, with overall response rates ranging from 50% to 80%.

属性

IUPAC Name

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-4-5-14(20-11-12)17(23)6-9-21(10-7-17)16-13(15(18)22)3-2-8-19-16/h2-5,8,11,23H,6-7,9-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJITSZSROFDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C3=C(C=CC=N3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。